4-(Propan-2-yloxy)benzene-1,3-diol
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Overview
Description
4-(Propan-2-yloxy)benzene-1,3-diol is an organic compound with the molecular formula C9H12O3 It is a derivative of benzene, featuring a propan-2-yloxy group and two hydroxyl groups at the 1 and 3 positions on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Propan-2-yloxy)benzene-1,3-diol typically involves the alkylation of resorcinol (benzene-1,3-diol) with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like acetone or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
Resorcinol+Isopropyl BromideK2CO3,Refluxthis compound
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-(Propan-2-yloxy)benzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of 4-(Propan-2-yloxy)benzene-1,3-quinone.
Reduction: Formation of this compound derivatives.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
4-(Propan-2-yloxy)benzene-1,3-diol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 4-(Propan-2-yloxy)benzene-1,3-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The propan-2-yloxy group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(Methoxy)benzene-1,3-diol: Similar structure but with a methoxy group instead of a propan-2-yloxy group.
4-(Ethoxy)benzene-1,3-diol: Similar structure but with an ethoxy group instead of a propan-2-yloxy group.
4-(Butoxy)benzene-1,3-diol: Similar structure but with a butoxy group instead of a propan-2-yloxy group.
Uniqueness
4-(Propan-2-yloxy)benzene-1,3-diol is unique due to the presence of the propan-2-yloxy group, which imparts distinct physicochemical properties compared to its analogs. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-propan-2-yloxybenzene-1,3-diol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-6(2)12-9-4-3-7(10)5-8(9)11/h3-6,10-11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKYYULKNJMPQRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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